1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(1-acetylpiperidin-4-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-8(16)13-4-2-10(3-5-13)14-6-9(7-15)11-12-14/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQJEYWDAKREBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Intermediate
- Starting Material: Piperidine or substituted piperidine derivatives
- Acetylation: Reaction with acetic anhydride or acetyl chloride under mild basic conditions (e.g., triethylamine) to yield 1-acetylpiperidine.
- Purification: Typically by recrystallization or column chromatography to obtain the acetylated piperidine in high purity.
Synthesis of the Triazole Ring via Azide-Alkyne Cycloaddition
- Azide Preparation: The piperidine intermediate is functionalized with an azide group at the 4-position, often by substitution reactions using sodium azide.
- Alkyne Component: A suitable alkyne, often bearing a formyl precursor or protected aldehyde group, is prepared or commercially sourced.
- Cycloaddition Reaction: The azide and alkyne are reacted in the presence of copper(I) catalysts (CuAAC reaction) in solvents such as DMSO or t-butanol/water mixtures.
- Reaction Conditions: Ambient to moderate temperatures (room temperature to 60°C), with bases like cesium carbonate to facilitate the reaction.
- Outcome: Formation of the 1,4-disubstituted 1,2,3-triazole ring.
Introduction of the Aldehyde Group
- Formylation: The triazole intermediate is subjected to the Vilsmeier-Haack reaction using reagents such as POCl3 and DMF, which selectively formylate the 4-position of the triazole ring.
- Workup: Neutralization and extraction steps to isolate the aldehyde-functionalized triazole compound.
- Purification: Chromatographic methods to obtain the target compound with high purity.
Research Findings and Optimization Notes
- Catalysts and Bases: Copper(I) catalysts are essential for the azide-alkyne cycloaddition step. Cesium carbonate has been noted as an effective base to promote the reaction in polar aprotic solvents.
- Solvent Choice: DMSO is preferred for its ability to dissolve polar intermediates and facilitate cycloaddition and formylation reactions.
- Reaction Monitoring: Techniques such as TLC, NMR, and LC-MS are employed to monitor reaction progress and confirm the formation of intermediates and final product.
- Yield Considerations: Optimization of reaction temperature, time, and reagent stoichiometry is critical to maximize yield and minimize side reactions, especially during formylation.
- Purification: Column chromatography using silica gel or preparative HPLC is standard to isolate the pure aldehyde-functionalized triazole.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Acetylation | Acetic anhydride or acetyl chloride, base | 1-Acetylpiperidine intermediate |
| 2 | Azide-Alkyne Cycloaddition | Azide-functionalized piperidine, alkyne, Cu(I), Cs2CO3, DMSO | Formation of 1,2,3-triazole ring |
| 3 | Formylation (Vilsmeier-Haack) | POCl3, DMF | Aldehyde group introduced at triazole 4-position |
Chemical Reactions Analysis
Types of Reactions: 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Recent studies indicate that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the piperidine moiety may enhance the compound's ability to penetrate biological membranes, increasing its efficacy against various pathogens. Research has shown that similar triazole derivatives can inhibit the growth of bacteria and fungi effectively .
2. Neuropharmacological Potential
The piperidine structure is often associated with neurotransmitter modulation. Preliminary findings suggest that 1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde may interact with gamma-aminobutyric acid (GABA) receptors, potentially exhibiting anxiolytic and sedative effects. This suggests its application in developing treatments for anxiety disorders and other neuropsychiatric conditions .
3. Drug Development
The compound serves as a promising scaffold for synthesizing new drugs targeting various biological pathways. Its ability to form derivatives can lead to compounds with enhanced therapeutic profiles. For instance, variations in substituents on the triazole ring can significantly alter biological activity, making it a versatile candidate for drug modification .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development .
Case Study 2: Neuropharmacological Assessment
In vitro studies demonstrated that the compound exhibits binding affinity towards GABA receptors similar to known anxiolytics. This positions it as a candidate for further investigation into its therapeutic effects on anxiety and depression .
Mechanism of Action
The mechanism of action of 1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with specific molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its acetylpiperidin-4-yl substituent, which distinguishes it from other triazole-carbaldehyde derivatives. Below is a structural comparison with analogous compounds:
Key Observations :
- The acetylpiperidin group in the target compound enhances steric bulk and hydrogen-bonding capacity compared to simpler phenyl or aliphatic substituents.
- Fluorinated derivatives (e.g., 4-fluorophenyl) exhibit increased electronegativity , influencing electronic properties and binding interactions .
- Dimeric analogs (e.g., propane-linked bis-triazoles) enable multivalent interactions in coordination chemistry .
Key Observations :
- The target compound’s synthesis is less documented but likely follows established triazole formation methods.
- Fluorinated and nitrophenyl derivatives achieve higher yields (85–96%) compared to aliphatic analogs (33%) due to optimized reaction conditions .
Key Observations :
- The acetylpiperidin derivative’s polar acetyl group may improve solubility in biological systems, making it suitable for protein modification .
- Fluorinated triazoles are preferred in bioconjugation due to their balance of reactivity and stability .
Physical and Chemical Properties
| Property | This compound | 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | 1,1′-(Propane-1,3-diyl)bis(1H-1,2,3-triazole-4-carbaldehyde) |
|---|---|---|---|
| Molecular Weight (g/mol) | 222.24 | 191.16 | 298.28 |
| Purity | ≥95% | Not specified | Not specified |
| Storage Conditions | RT | Not specified | Not specified |
| Solubility | Likely polar organic solvents | Ethanol, DMSO | Methanol, DMF |
| Stability | Stable under recommended storage | Air-stable | Air-stable |
Key Observations :
- The acetylpiperidin derivative’s higher molecular weight may reduce volatility compared to smaller analogs.
- Dimeric triazoles exhibit enhanced thermal stability , as evidenced by their use in coordination polymers .
Biological Activity
1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2090609-08-6) is a synthetic organic compound characterized by its unique structure comprising a piperidine ring, a triazole ring, and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition.
| Property | Details |
|---|---|
| IUPAC Name | 1-(1-acetylpiperidin-4-yl)triazole-4-carbaldehyde |
| Molecular Formula | C10H14N4O2 |
| Molecular Weight | 218.24 g/mol |
| InChI Key | AOQJEYWDAKREBY-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : Synthesized through hydrogenation of pyridine or cyclization of appropriate precursors.
- Acetylation : The acetyl group is introduced using acetic anhydride or acetyl chloride in the presence of a base.
- Triazole Formation : Achieved via Huisgen 1,3-dipolar cycloaddition involving azides and alkynes.
Anticancer Potential
Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance:
- Mechanism of Action : The triazole ring can engage in hydrogen bonding and π-π interactions with biological targets, while the piperidine ring enhances binding affinity through hydrophobic interactions. This dual capability positions the compound as a potential enzyme inhibitor or receptor modulator .
Case Study: Anticancer Activity
A comparative study on various triazole derivatives highlighted that compounds similar to this compound demonstrated potent antiproliferative effects against several cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative A | HCT116 | 0.43 | Induces apoptosis via mitochondrial pathway |
| Triazole Derivative B | MDA-MB-231 | 5.04 | Inhibits cell migration and proliferation |
These findings suggest that derivatives of this compound could serve as leads in the development of new anticancer drugs .
Antimicrobial Activity
Triazoles have also been reported to possess antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and exhibit antifungal activity. The presence of the triazole ring is often critical for these activities due to its interaction with microbial enzymes .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research indicates that modifications to the triazole structure can enhance selectivity and potency against target enzymes, making it a valuable candidate in drug design .
Q & A
What are the common synthetic routes for introducing the carbaldehyde functional group in heterocyclic systems like 1H-1,2,3-triazole-4-carbaldehyde?
Level : Basic
Answer :
The carbaldehyde group in heterocycles is typically introduced via the Vilsmeier-Haack reaction or nucleophilic substitution. For example:
- Vilsmeier-Haack : Reacting a heterocyclic precursor (e.g., pyrazolones) with POCl₃ and DMF generates the aldehyde via formylation .
- Nucleophilic substitution : Chlorinated intermediates (e.g., 5-chloro-pyrazole derivatives) can undergo substitution with phenols or alcohols under basic conditions (e.g., K₂CO₃) to yield carbaldehydes .
Key Data :
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Vilsmeier-Haack | 70–85 | POCl₃, DMF, 80°C, 6h | |
| Nucleophilic substitution | 65–78 | K₂CO₃, DMF, reflux, 12h |
How can structural characterization of 1H-1,2,3-triazole-4-carbaldehyde derivatives be systematically validated?
Level : Basic
Answer :
A multi-technique approach is essential:
Spectroscopy :
- ¹H/¹³C NMR : Confirm aldehyde proton (δ 9.5–10.5 ppm) and carbonyl carbon (δ 190–200 ppm) .
- IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) .
Mass spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns .
X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyrazole carbaldehydes) .
How can conflicting spectral data (e.g., NMR shifts or melting points) be resolved for structurally similar carbaldehyde derivatives?
Level : Advanced
Answer :
Data contradictions may arise from:
- Polymorphism : Different crystalline forms alter melting points (e.g., 166–220°C for pyrazole carbaldehydes ).
- Solvent effects : NMR shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
Resolution Strategy : - Cross-validate using multiple techniques (e.g., XRD for crystal structure, DSC for melting behavior) .
- Compare with literature analogs (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde: δ 10.2 ppm for aldehyde proton ).
What strategies optimize reaction yields in multi-step syntheses of piperidine-triazole hybrids?
Level : Advanced
Answer :
Critical parameters include:
Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) for heterocycle coupling .
Temperature control : Avoid aldehyde decomposition by maintaining ≤100°C during cycloadditions .
Purification : Chromatography or recrystallization improves purity (e.g., 70–78% yields for pyrazole carbaldehydes ).
Case Study :
- Condensation of pyrazole-4-carbaldehyde with hippuric acid in acetic anhydride/sodium acetate achieved 75% yield for oxazolone derivatives .
How can researchers design biological activity assays for novel 1H-1,2,3-triazole-4-carbaldehyde derivatives?
Level : Basic
Answer :
Leverage methodologies from structurally related compounds:
- Antimicrobial assays : Use broth microdilution (MIC) against S. aureus or E. coli .
- Enzyme inhibition : Test aldehyde derivatives as acetylcholinesterase inhibitors via Ellman’s method .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .
What advanced strategies exploit the reactivity of the carbaldehyde group to synthesize fused heterocycles?
Level : Advanced
Answer :
The aldehyde group enables:
Condensation reactions :
- With hydrazines to form pyrazolo[3,4-c]pyrazoles .
- With active methylene compounds (e.g., hippuric acid) for oxazolone derivatives .
Click chemistry : Azide-alkyne cycloaddition to append triazole motifs .
Example :
- Treatment of 5-azido-pyrazole carbaldehyde with hydrazine hydrate yielded pyrazolo[3,4-c]pyrazole under reflux .
How does crystallographic data inform structure-activity relationships (SAR) for carbaldehyde derivatives?
Level : Advanced
Answer :
X-ray crystallography reveals:
- Conformational flexibility : Piperidine rings in 1-acetylpiperidinyl derivatives adopt chair or boat conformations, affecting binding .
- Intermolecular interactions : Hydrogen bonds between aldehyde oxygen and NH groups enhance stability (e.g., in 1,3-diphenylpyrazole carbaldehydes ).
SAR Insight : - Planar carbaldehyde moieties improve π-π stacking in enzyme active sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
